N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 392295-35-1
VCID: VC7135733
InChI: InChI=1S/C24H27N5O4S3/c1-16-6-7-17(2)20(14-16)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-8-10-19(11-9-18)36(32,33)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)(H,26,27,31)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Molecular Formula: C24H27N5O4S3
Molecular Weight: 545.69

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

CAS No.: 392295-35-1

Cat. No.: VC7135733

Molecular Formula: C24H27N5O4S3

Molecular Weight: 545.69

* For research use only. Not for human or veterinary use.

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide - 392295-35-1

Specification

CAS No. 392295-35-1
Molecular Formula C24H27N5O4S3
Molecular Weight 545.69
IUPAC Name N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C24H27N5O4S3/c1-16-6-7-17(2)20(14-16)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-8-10-19(11-9-18)36(32,33)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)(H,26,27,31)
Standard InChI Key SVTBRKRSAUVUOF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Introduction

The compound N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic molecule that incorporates several pharmacologically active moieties, including a thiadiazole ring, a benzamide group, and a piperidine sulfonamide moiety. This combination of structural elements suggests potential biological activities, such as antimicrobial, antifungal, and anticancer properties, which are common among thiadiazole derivatives .

Synthesis Methods

The synthesis of such complex molecules typically involves multiple steps, starting from commercially available precursors. A common approach might include:

  • Step 1: Formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide or similar precursors.

  • Step 2: Introduction of the benzamide and sulfonamide groups via nucleophilic substitution or acylation reactions.

  • Step 3: Attachment of the carbamoyl methyl group to the thiadiazole ring.

StepReaction TypeReagentsConditions
1CyclizationThiosemicarbazide, carboxylic acid derivativesBasic conditions, reflux
2Nucleophilic SubstitutionBenzoyl chloride, piperidine sulfonamideBasic conditions, room temperature
3AlkylationCarbamoyl methyl halideBasic conditions, reflux

Biological Activities

Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects . The presence of a benzamide group and a piperidine sulfonamide moiety may enhance these properties by interacting with specific molecular targets.

  • Antimicrobial Activity: Thiadiazoles can disrupt essential metabolic pathways in microorganisms, leading to growth inhibition.

  • Anticancer Properties: These compounds may induce apoptosis in cancer cells by interfering with cell cycle progression.

  • Anti-inflammatory Activity: Some thiadiazole derivatives have shown potential as anti-inflammatory agents, although specific data for this compound is lacking .

Research Findings and Future Directions

While specific research findings on N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide are not available, its structural components suggest potential for various biological activities. Further studies, including in vitro and in vivo experiments, are necessary to fully explore its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator